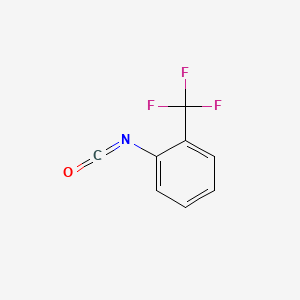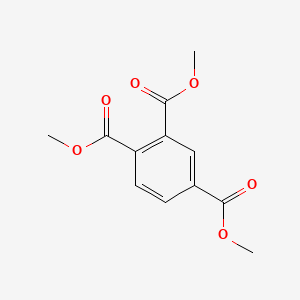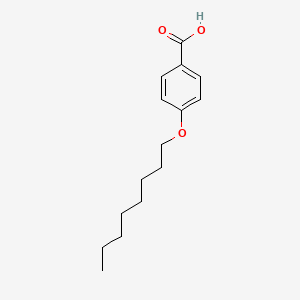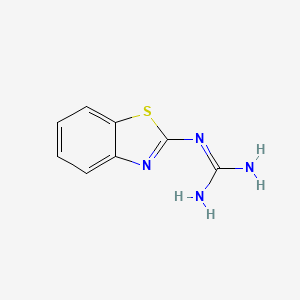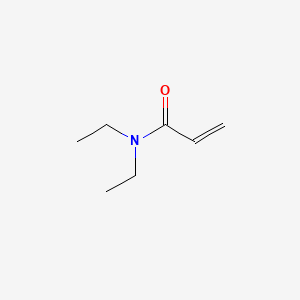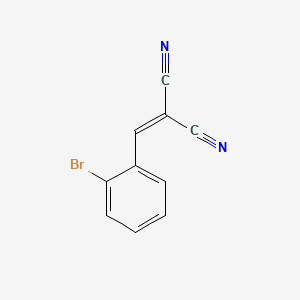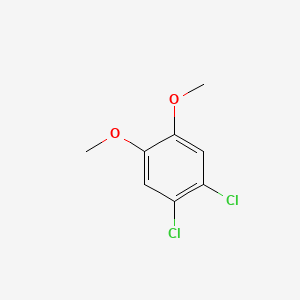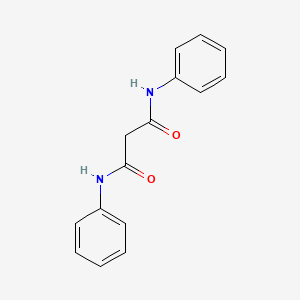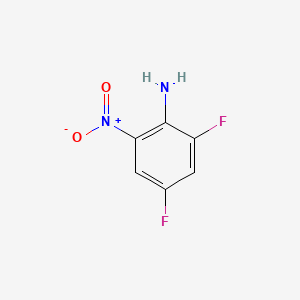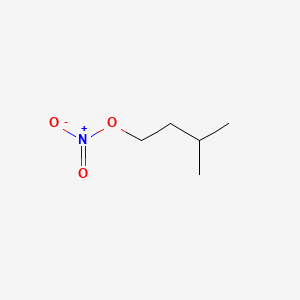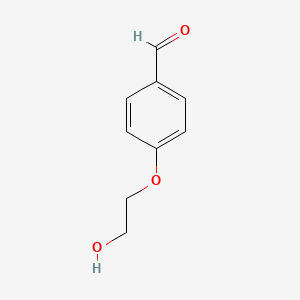
4-(2-羟基乙氧基)苯甲醛
概述
描述
4-(2-Hydroxyethoxy)benzaldehyde is a compound that is structurally related to various benzaldehydes and hydroxybenzaldehydes, which have been studied for their chemical properties and reactivity. While the specific compound 4-(2-Hydroxyethoxy)benzaldehyde is not directly mentioned in the provided papers, insights can be drawn from related research on compounds such as 4-hydroxybenzaldehyde and its derivatives. These compounds are known for their involvement in biological systems and their potential for forming various chemical products through synthetic routes .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include protection of hydroxyl groups, condensation reactions, and the use of reagents like Vilsmeier reagents or arylmagnesium bromides . For example, 4-hydroxybenzaldehyde derivatives can be synthesized through the protection of phenol hydroxyl groups, followed by reactions such as Vilsmeier-Haack formylation and subsequent deprotection steps . Additionally, the synthesis of azo-benzoic acids from 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes demonstrates the versatility of hydroxybenzaldehydes as precursors for more complex molecules .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be characterized using techniques such as NMR, UV-VIS, and IR spectroscopy, as well as X-ray crystallography . For instance, the structure of 4-hydroxy-benzaldehyd-thiosemicarbazide was elucidated using single-crystal X-ray diffraction, revealing a triclinic space group and the presence of intermolecular hydrogen bonding . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Benzaldehyde derivatives can undergo a variety of chemical reactions, including condensation with primary amines to form benzoxazines , Diels-Alder reactions to produce α-(hydroxymethyl)benzaldehydes , and reactions with thiosemicarbazide to form Schiff bases . The reactivity of these compounds is often influenced by the presence of electron-donating or electron-withdrawing groups, as well as the solvent and pH conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups and molecular structure. For example, the presence of hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which can affect the compound's melting point, solubility, and emissive properties . The regioselective protection of hydroxyl groups can also be used to modify the reactivity and stability of these compounds .
科学研究应用
化学合成和结构分析
4-(2-羟基乙氧基)苯甲醛已在化学合成和结构分析的背景下得到探索。卢切西尼等人 (1995) 研究了 2,6-双(2-羟基乙氧基)苯甲醛的酸催化缩醛化,导致形成新的 2,3-二氢-5H-1,4-苯并二氧杂环衍生物和一个十四元四氧杂环 (卢切西尼等人,1995)。此外,Burkhart 和 Ritter (2015) 通过酯化合成了含有苯甲醛单元的单体,包括 4-(2-羟基乙氧基)苯甲醛,并将其用于自由基共聚 (Burkhart 和 Ritter,2015)。
光催化氧化
Marotta 等人 (2011) 的研究重点是在酸性条件下使用光催化系统在水溶液中将苯甲醇选择性氧化为苯甲醛。这项研究对于理解与苯甲醛衍生物相关的氧化过程具有重要意义 (Marotta 等人,2011)。
有机合成和催化
该化合物已用于有机合成和催化。例如,Swayze (1997) 研究了使用苯甲醛衍生物(包括 4-羟基苯甲醛)作为固相有机合成的连接子,展示了其在有机化学应用中的多功能性 (Swayze,1997)。
聚合物化学
Ishida 等人 (2010) 的工作重点是使用衍生自 4-(2-羟基乙氧基)苯甲醛的 4-(烷氧基甲硅烷基)苯甲醛合成和表征四[4-(烷氧基甲硅烷基)苯基]卟啉,表明其在聚合物化学中的重要性 (Ishida 等人,2010)。
安全和危害
4-(2-Hydroxyethoxy)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
属性
IUPAC Name |
4-(2-hydroxyethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDGTEZSUNFOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066755 | |
| Record name | Benzaldehyde, 4-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethoxy)benzaldehyde | |
CAS RN |
22042-73-5 | |
| Record name | 4-(2-Hydroxyethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22042-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-(2-hydroxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022042735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-(2-hydroxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Hydroxyethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)

